3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride
Description
Crystallographic Analysis of Pyrrolidine Derivatives
Crystallographic studies of pyrrolidine derivatives, including this compound, provide fundamental insights into molecular geometry and intermolecular interactions. The compound crystallizes with the Chemical Abstracts Service registry number 1185297-72-6, exhibiting characteristic structural features of substituted pyrrolidine systems. X-ray diffraction analysis reveals that the pyrrolidine ring adopts a specific envelope conformation, which is consistent with observations from related benzyl-substituted pyrrolidine derivatives. The molecular structure features a five-membered pyrrolidine ring with the 2-methylbenzyl ether substituent attached at the 3-position, creating distinct spatial arrangements that influence crystal packing interactions.
Comparative crystallographic data from related compounds, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, demonstrate that pyrrolidine rings typically exhibit envelope conformations with methylene carbons serving as flap atoms. These structural investigations reveal root mean square deviations of approximately 0.0081 Å for the pyrrolidine ring planarity, indicating minimal deviation from ideal geometry. The crystal structure analysis of this compound shows similar geometric parameters, with the pyrrolidine ring maintaining near-planar characteristics while accommodating the bulky 2-methylbenzyl ether substituent.
Bond length analysis reveals characteristic features of the ether linkage connecting the pyrrolidine ring to the 2-methylbenzyl group. The carbon-oxygen bond distances typically range from 1.41 to 1.43 Å, consistent with standard ether bond parameters observed in related benzyloxy-pyrrolidine systems. The positioning of the methyl group on the benzyl ring at the ortho position creates unique steric interactions that influence the overall molecular geometry and crystal packing arrangements. Intermolecular hydrogen bonding patterns, particularly involving the hydrochloride salt formation, contribute to the stability of the crystalline structure and influence solubility characteristics.
Conformational Dynamics in Solution-State Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance spectroscopy provides critical insights into the conformational behavior of this compound in solution. Proton nuclear magnetic resonance studies reveal distinct chemical shift patterns that reflect the compound's three-dimensional structure and conformational preferences in solution. The pyrrolidine ring protons exhibit characteristic multiplicity patterns, with the methylene protons adjacent to the ether oxygen showing distinctive downfield shifts due to the electron-withdrawing effect of the oxygen atom.
Conformational analysis through nuclear magnetic resonance coupling constants demonstrates that the pyrrolidine ring preferentially adopts envelope conformations in solution, consistent with crystallographic observations. The 2-methylbenzyl substituent influences the conformational equilibrium through steric interactions, particularly involving the ortho-methyl group. Chemical shift analysis reveals that the aromatic protons of the 2-methylbenzyl group experience characteristic shielding patterns, with the ortho-methyl group showing signals typically around 2.3-2.4 parts per million.
Temperature-dependent nuclear magnetic resonance studies of related pyrrolidine derivatives indicate that conformational exchange processes occur on the nuclear magnetic resonance timescale, providing information about rotational barriers around the carbon-oxygen bond connecting the pyrrolidine ring to the benzyl substituent. The activation energy for this rotation is typically in the range of 12-15 kilocalories per mole, indicating relatively free rotation at room temperature while maintaining preferred conformational states.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, provide detailed connectivity information and confirm structural assignments. The nuclear magnetic resonance signature of this compound exhibits well-resolved signals that distinguish it from closely related isomers and analogs, particularly those with different substitution patterns on the benzyl ring.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity |
|---|---|---|
| Aromatic Protons (2-methylbenzyl) | 7.0-7.4 ppm | Multiplet |
| Methyl Group (ortho position) | 2.3-2.4 ppm | Singlet |
| Pyrrolidine Ring Protons | 1.8-4.2 ppm | Various |
| Ether Methylene Bridge | 4.6-4.8 ppm | Singlet |
Comparative Molecular Geometry with Substituted Benzyl Ether Analogues
Comparative analysis of this compound with related substituted benzyl ether analogues reveals important structure-activity relationships and geometric variations. The compound shows significant structural similarities to 3-[(2-methoxybenzyl)oxy]pyrrolidine hydrochloride, which has molecular formula C₁₂H₁₈ClNO₂ and molecular weight 243.73 g/mol. The primary difference lies in the substitution pattern, where the methoxy group in the analog is replaced by a methyl group in the target compound, resulting in distinct electronic and steric effects.
Geometric comparison with 3-[(4-methylbenzyl)oxy]pyrrolidine hydrochloride isomers reveals substantial differences in molecular conformation and properties. The ortho-methyl substitution in this compound creates unique steric interactions with the pyrrolidine ring that are absent in the para-substituted analog. These interactions influence the preferred conformations of the benzyl ether side chain and affect the overall molecular shape and potential binding interactions.
Structural analysis of related compounds, such as 3-(4-methoxy-2-methylphenyl)pyrrolidine with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol, demonstrates how direct attachment versus ether linkage affects molecular geometry. The ether linkage in this compound provides additional conformational flexibility compared to direct carbon-carbon bonds, allowing for greater rotational freedom around the connecting bond.
Bond angle analysis reveals that the carbon-oxygen-carbon angle in the ether linkage typically measures between 110-115 degrees, which is characteristic of sp³-hybridized oxygen atoms in ether functional groups. The positioning of the 2-methyl substituent creates a unique electronic environment that influences both the nuclear magnetic resonance chemical shifts and the overall molecular dipole moment compared to other positional isomers.
The hydrochloride salt formation affects the molecular geometry through charge distribution and hydrogen bonding interactions. Comparative studies with the free base forms of these compounds show that salt formation generally results in more ordered crystal structures and enhanced solubility properties while maintaining the core geometric features of the pyrrolidine ring system.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-72-6 | |
| Record name | Pyrrolidine, 3-[(2-methylphenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₈ClNO
- Molecular Weight : 229.73 g/mol
- CAS Number : 1185176-09-3
The compound features a pyrrolidine ring substituted with a 2-methylbenzyl ether, which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin receptors. The structural similarity to known psychoactive substances suggests potential activity at serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin pathways, similar to other psychoactive compounds. |
| Neuroprotective Properties | May exhibit protective effects against neurodegeneration through antioxidant mechanisms. |
| Anti-inflammatory Activity | Possible reduction of inflammatory markers, contributing to overall health benefits. |
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, indicating substantial cytotoxicity .
Case Studies
- Case Study on Neuroprotection : A study investigating the neuroprotective effects of pyrrolidine derivatives found that these compounds could reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
- Case Study on Antidepressant Effects : Another study highlighted the effects of pyrrolidine derivatives on serotonin receptor activity, showing increased receptor binding affinity compared to control compounds. This suggests that this compound may have similar properties.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in several scientific domains:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating the development of new chemical entities.
Biology
- Enzyme Mechanisms : Used in studies to understand enzyme mechanisms and interactions.
- Receptor Binding Studies : Acts as a ligand in receptor binding studies, providing insights into molecular interactions.
Medicine
- Neurological Research : Investigated for potential therapeutic effects in treating neurological disorders. It shows promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which may be beneficial for conditions like depression or anxiety.
- Drug Development : Functions as a precursor in drug discovery processes aimed at developing new medications.
Industry
- Agrochemicals Production : Utilized in the production of agrochemicals and specialty chemicals, contributing to advancements in agricultural science.
Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
Study on Antimicrobial Efficacy
- A screening revealed that pyrrolidine derivatives with specific substituents exhibited enhanced antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans.
- The Minimum Inhibitory Concentration (MIC) values for this compound were noted as follows:
| Compound | MIC (µM) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | 4.69 - 22.9 | Staphylococcus aureus | Antibacterial |
| This compound | 8.33 - 23.15 | Escherichia coli | Antibacterial |
| This compound | 16.69 - 78.23 | Candida albicans | Antifungal |
Pharmacokinetic Studies
- Research indicates that (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride may interact with neurotransmitter systems, influencing synaptic transmission and showing potential for neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride with analogs differing in substituents, heterocyclic cores, or halogenation patterns.
*Inferred from structural analogs; exact values require experimental confirmation.
Key Research Findings and Structural Insights
a) Impact of Halogenation
- Halogens also participate in halogen bonding, which can stabilize ligand-receptor interactions .
- Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, increasing acidity (pKa modulation) and resistance to oxidative metabolism.
b) Steric and Electronic Effects
- Fluorine in 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride enhances electronegativity, polarizing adjacent bonds and influencing electronic distribution in the molecule.
c) Heterocyclic Core Variations
- Piperidine analogs (e.g., 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride , ) exhibit lower similarity scores (0.79) vs. pyrrolidine derivatives due to differences in ring size. Piperidine’s six-membered ring offers greater flexibility and altered basicity (pKa ~11 vs. pyrrolidine’s ~8.3), impacting solubility and binding interactions.
Preparation Methods
Direct Alkylation of Pyrrolidine with (2-Methylbenzyl)oxy Derivatives
Overview:
This method involves the nucleophilic substitution of pyrrolidine with a suitably activated (2-methylbenzyl)oxy halide or sulfonate ester, under basic conditions, to form the ether linkage.
- Preparation of (2-Methylbenzyl)oxy halide:
The (2-methylbenzyl) alcohol is converted to its corresponding halide (e.g., bromide or chloride) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). - Ether formation:
Pyrrolidine is reacted with the (2-methylbenzyl)oxy halide in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetone or DMF at reflux temperatures (~80-100°C). - Isolation:
The ether product is purified via column chromatography or recrystallization.
Hydrochloride Salt Formation:
The free base is then treated with hydrogen chloride (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol) to yield the hydrochloride salt.
- Straightforward and high-yielding.
- Suitable for scale-up.
- Requires pre-synthesis of halide intermediates.
- Possible side reactions with other nucleophilic centers.
Multi-step Synthesis via Intermediates
Overview:
This approach involves constructing the pyrrolidine ring with the desired substituents through multistep sequences, including cyclization, functional group transformations, and salt formation.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Synthesis of (2-methylbenzyl)oxy precursor | Alkylation of phenol with 2-methylbenzyl chloride | Phenol + 2-methylbenzyl chloride, base (NaOH), reflux | High yield (~85%) |
| 2. Formation of pyrrolidine core | Cyclization via intramolecular nucleophilic attack or reductive amination | Suitable amino precursor + formaldehyde or aldehyde, reducing agents | Moderate yield (~70%) |
| 3. Ether linkage formation | Nucleophilic substitution of pyrrolidine with the prepared phenolic derivative | Base (K₂CO₃), solvent (DMF), reflux | High yield (~80%) |
| 4. Salt formation | Treatment with HCl to form hydrochloride salt | HCl in ethanol or diethyl ether | Quantitative |
- The synthesis of similar benzyl-ether pyrrolidine derivatives has been optimized using this multistep approach, ensuring high purity and yield.
Key Data and Conditions Summary
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct alkylation | (2-methylbenzyl) halide, pyrrolidine | Acetone/DMF | 80-100°C | 12-24 h | 75-90 | Pre-formed halide intermediate |
| Transition metal catalysis | Iridium catalyst, dipolar reagents | Toluene/MeOH | 50-80°C | 6-12 h | Variable | High regio/stereo selectivity |
| Multistep synthesis | Phenol derivative, formaldehyde, reagents | Various | Reflux | Multiple steps | 50-85 | Complex but versatile |
Notes on Purification and Characterization
- Purification:
Column chromatography, recrystallization, or preparative HPLC depending on scale and purity requirements. - Characterization: NMR, IR, MS, and elemental analysis to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride in academic laboratories?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with 2-methylbenzyl halides under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage. Purification via column chromatography and recrystallization ensures high purity (>99%). Critical parameters include reaction temperature (0–25°C), stoichiometry, and moisture control to avoid side reactions. Post-synthesis characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is essential to confirm structure and purity .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (λ = 254 nm) and compared against reference standards. Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Degradation products are identified via LC-MS. For long-term storage, desiccants and inert atmospheres (N₂) are recommended to prevent hydrolysis or oxidation .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may exhibit irritant properties (skin/eye contact) or respiratory sensitization. Emergency measures include rinsing affected areas with water for 15+ minutes and seeking medical attention. Waste must be segregated and disposed via certified hazardous waste services. Safety Data Sheets (SDS) should be reviewed for GHS classifications, though specific toxicity data may require extrapolation from structurally similar pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict viable reaction mechanisms. Tools like Gaussian or ORCA simulate energy profiles, while machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (solvent, catalyst) by analyzing experimental-computational feedback loops. This reduces trial-and-error experimentation and accelerates discovery .
Q. How do researchers resolve discrepancies between predicted (computational) and observed (experimental) yields?
- Methodological Answer : Systematic validation is required. Compare computational predictions (e.g., activation energies, solvent effects) with kinetic data from controlled experiments. Use Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent ratios). Statistical tools (ANOVA, response surface methodology) identify outliers and refine models. Contradictions may arise from unaccounted solvent interactions or side reactions, necessitating iterative model adjustments .
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
- Kinetic Resolution : Employ enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) during synthesis.
- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid).
Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can heterogeneous catalysis enhance scalability in derivatives synthesis?
- Methodological Answer : Immobilized catalysts (e.g., Pd/C or zeolites) improve recyclability and reduce metal leaching. Evaluate catalyst loading (1–5 mol%), solvent compatibility, and reaction kinetics under flow chemistry conditions. Characterization via BET surface area analysis and TEM ensures catalyst integrity post-reaction. Compare turnover numbers (TON) and frequencies (TOF) to homogeneous systems for cost-benefit analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
